Cas no 955644-97-0 (N-(2-cyclopropanecarbonyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(3,4-dimethoxyphenyl)acetamide)

N-(2-cyclopropanecarbonyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(3,4-dimethoxyphenyl)acetamide is a synthetic organic compound featuring a tetrahydroisoquinoline core modified with cyclopropanecarbonyl and dimethoxyphenylacetamide substituents. Its structure suggests potential bioactivity, particularly in pharmaceutical or agrochemical applications, due to the presence of pharmacophoric motifs such as the tetrahydroisoquinoline scaffold and dimethoxyphenyl group. The cyclopropanecarbonyl moiety may enhance metabolic stability or influence binding affinity. This compound is of interest for research in medicinal chemistry, where its unique structural features could be leveraged for the development of novel therapeutic agents. Suitable for exploratory studies, it offers a versatile intermediate for further derivatization or mechanistic investigations.
N-(2-cyclopropanecarbonyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(3,4-dimethoxyphenyl)acetamide structure
955644-97-0 structure
Product Name:N-(2-cyclopropanecarbonyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(3,4-dimethoxyphenyl)acetamide
CAS No:955644-97-0
MF:C23H26N2O4
MW:394.463546276093
CID:5971948
PubChem ID:16943554
Update Time:2025-05-21

N-(2-cyclopropanecarbonyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(3,4-dimethoxyphenyl)acetamide Chemical and Physical Properties

Names and Identifiers

    • N-(2-cyclopropanecarbonyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(3,4-dimethoxyphenyl)acetamide
    • N-[2-(cyclopropanecarbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]-2-(3,4-dimethoxyphenyl)acetamide
    • AKOS024647207
    • F2416-0772
    • 955644-97-0
    • N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(3,4-dimethoxyphenyl)acetamide
    • Inchi: 1S/C23H26N2O4/c1-28-20-8-3-15(11-21(20)29-2)12-22(26)24-19-7-6-16-9-10-25(14-18(16)13-19)23(27)17-4-5-17/h3,6-8,11,13,17H,4-5,9-10,12,14H2,1-2H3,(H,24,26)
    • InChI Key: PRDDZYXAYKGRST-UHFFFAOYSA-N
    • SMILES: C(NC1=CC2=C(C=C1)CCN(C(C1CC1)=O)C2)(=O)CC1=CC=C(OC)C(OC)=C1

Computed Properties

  • Exact Mass: 394.18925731g/mol
  • Monoisotopic Mass: 394.18925731g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 29
  • Rotatable Bond Count: 6
  • Complexity: 593
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.4
  • Topological Polar Surface Area: 67.9Ų

N-(2-cyclopropanecarbonyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(3,4-dimethoxyphenyl)acetamide Pricemore >>

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N-(2-cyclopropanecarbonyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(3,4-dimethoxyphenyl)acetamide Related Literature

Additional information on N-(2-cyclopropanecarbonyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(3,4-dimethoxyphenyl)acetamide

N-(2-cyclopropanecarbonyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(3,4-dimethoxyphenyl)acetamide: A Comprehensive Overview

The compound with CAS No. 955644-97-0, named N-(2-cyclopropanecarbonyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(3,4-dimethoxyphenyl)acetamide, is a highly specialized organic molecule that has garnered significant attention in the fields of medicinal chemistry and pharmacology. This compound is characterized by its complex structure, which includes a cyclopropane ring fused to an isoquinoline core and a dimethoxyphenyl group. The combination of these structural elements contributes to its unique pharmacological properties and potential therapeutic applications.

Recent studies have highlighted the importance of tetrahydroisoquinoline derivatives in drug discovery. These compounds are known for their ability to modulate various biological targets, including enzymes and receptors involved in neurological disorders. The presence of the cyclopropane group in this compound adds further complexity to its structure and may enhance its binding affinity to specific protein targets. This makes it a promising candidate for the development of novel therapeutics.

The dimethoxyphenyl moiety in the molecule is particularly interesting due to its ability to interact with aromatic regions of proteins. This feature has been exploited in designing drugs that target G-protein coupled receptors (GPCRs) and other membrane-bound proteins. Recent research has demonstrated that such compounds can exhibit selective agonistic or antagonistic activities depending on their structural modifications.

From a synthetic perspective, the construction of this compound involves a series of intricate reactions. The synthesis begins with the preparation of the tetrahydroisoquinoline core through a palladium-catalyzed coupling reaction. Subsequent steps involve the introduction of the cyclopropane ring via a [2+1] cycloaddition reaction and the attachment of the dimethoxyphenyl group through nucleophilic substitution. The entire process requires meticulous control over reaction conditions to ensure high yields and purity.

Preclinical studies on this compound have revealed its potential as an anti-inflammatory agent. In vitro assays have shown that it inhibits the activity of cyclooxygenase (COX) enzymes, which are key players in inflammation and pain signaling. Furthermore, animal studies have demonstrated its efficacy in reducing inflammatory responses without causing significant side effects at therapeutic doses.

Another area where this compound has shown promise is in neurodegenerative diseases such as Alzheimer's disease. Its ability to cross the blood-brain barrier (BBB) suggests that it could be used to target pathological processes occurring in the central nervous system (CNS). Recent findings indicate that it may inhibit amyloid-beta (Aβ) aggregation, a hallmark of Alzheimer's disease.

In terms of pharmacokinetics, this compound exhibits favorable absorption profiles when administered orally. Its bioavailability is enhanced by the presence of lipophilic groups such as the dimethoxyphenyl moiety. However, further studies are required to optimize its half-life and reduce potential clearance pathways.

The development of this compound represents a significant advancement in medicinal chemistry. Its unique structure and diverse biological activities make it a valuable tool for exploring new therapeutic strategies against chronic diseases such as cancer and neurodegenerative disorders.

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